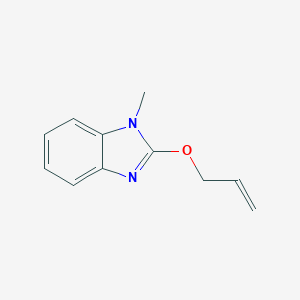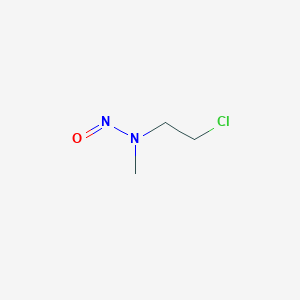
Methyl Tributylstannyl Sulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of organotin compounds with sulfur-containing ligands is a topic of interest in the field of organometallic chemistry. In the first paper, the authors describe the synthesis of 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole through a regioselective N-methylation process. The compound was obtained in high yield by treating 5-tributylstannyl-4-trifluoromethylpyrazole with LDA and iodomethane. This method demonstrates the potential for introducing substituents at the 5-position of the pyrazole ring with high efficiency .
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex, and understanding the conformation and bonding is crucial for predicting reactivity and properties. The third paper provides insights into the molecular structures of acyclic sulfur-nitrogen compounds, which, while not directly related to methyl tributylstannyl sulfide, can offer some context regarding sulfur-nitrogen interactions. The paper discusses the crystal and molecular structures of various sulfur-nitrogen compounds, highlighting the electron delocalization and bond shortening upon deprotonation .
Chemical Reactions Analysis
The second paper explores the reactivity of organostannanes, including 4-tributylstannylbut-2-enyl(tributyl)stannanes, which are shown to react with 4-nitrobenzaldehyde under Lewis acid-promoted conditions. The study provides valuable information on the stereoselectivity of these reactions, which is an important aspect when considering the chemical behavior of methyl tributylstannyl sulfide derivatives .
Physical and Chemical Properties Analysis
The fourth paper investigates the physical properties of alkyl sulfides, specifically focusing on the Raman and infrared spectra of isobutyl methyl sulfide. The study identifies the existence of rotational isomers and establishes correlations between CH2-S stretching frequencies and molecular conformations. This research can be extrapolated to understand the physical properties of methyl tributylstannyl sulfide, as both compounds share the alkyl sulfide moiety .
Case Studies
While the provided papers do not directly discuss case studies involving methyl tributylstannyl sulfide, the research on related organotin compounds and alkyl sulfides can be considered as indirect case studies. These studies contribute to a broader understanding of the synthesis, structure, reactivity, and properties of organotin sulfides, which can be applied to methyl tributylstannyl sulfide .
Aplicaciones Científicas De Investigación
Methyl Tributylstannyl Sulfide and related compounds can be used in the oxidative generation of thioalkyl cations, which react with olefinic nucleophiles to afford corresponding addition products in good yields. This has applications in synthetic organic chemistry (Narasaka, Arai, & Okauchi, 1993).
Studies on sulfur release and transformation behaviors of sulfur-containing model compounds, including Methyl Tributylstannyl Sulfide derivatives, during pyrolysis under oxidative atmospheres have implications for environmental chemistry and pollution control (Liu et al., 2014).
The compound has been utilized in tin-mediated synthesis methods, such as the Pummerer synthesis of vinyl stannanes, indicating its role in advanced organic synthesis techniques (O'neil & Southern, 1997).
Research on volatile sulfur compounds (VSC) like Methyl Mercaptan, a related compound, has been conducted to understand their role in oral malodor and periodontal disease, suggesting biomedical and dental applications (Yaegaki & Sanada, 1992).
The effects of similar sulfur compounds on the permeability of oral mucosa have been studied, which could have implications for understanding tissue response to chemical exposure (Ng & Tonzetich, 1984).
Methyl Tributylstannyl Sulfide derivatives have been used in the stereoselective synthesis of complex organic molecules, indicating its utility in the field of stereochemistry (Burghart, Sorg, & Brückner, 2011).
Its derivatives have also been studied in reactions with carbon disulfide and isothiocyanates, offering insights into organometallic chemistry and synthesis routes for sulfur-containing compounds (Sakai, Niimi, & Ishii, 1974).
Understanding the thermal decomposition of sulfur compounds, including those related to Methyl Tributylstannyl Sulfide, is crucial for applications in chemical engineering and environmental science (Thompson, Meyer, & Ball, 1952).
Safety and Hazards
Methyl Tributylstannyl Sulfide is considered hazardous. It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
Transition metal sulfides, which Methyl Tributylstannyl Sulfide is a part of, have been extensively explored as effective alternatives to precious metals in overall water splitting . They are also being investigated for their potential in energy storage .
Relevant Papers Several papers have been found that discuss related compounds and reactions. For example, a paper discusses the synthesis of thiophene derivatives, which are related to Methyl Tributylstannyl Sulfide . Another paper discusses the use of transition metal sulfides in energy storage .
Propiedades
IUPAC Name |
tributyl(methylsulfanyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGRGUDWSKNWAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455586 | |
| Record name | Methyl Tributylstannyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Tributylstannyl Sulfide | |
CAS RN |
17314-32-8 | |
| Record name | Methyl Tributylstannyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Methyl Tributylstannyl Sulfide in chemical synthesis?
A1: Methyl Tributylstannyl Sulfide acts as a convenient substitute for Methanethiol in thioglycoside synthesis. [] This is because it has a much higher boiling point (104 °C at 0.2 mmHg) compared to the volatile and difficult-to-handle Methanethiol (boiling point 6 °C). [] Essentially, it serves as a more manageable source of the -SMe group in chemical reactions.
Q2: How is the purity of Methyl Tributylstannyl Sulfide typically assessed?
A2: The purity of this reagent can be determined through a titration with Iodine. [] Methyl Tributylstannyl Sulfide readily reacts with Iodine, allowing for a direct titration using a solution of Iodine in Carbon Tetrachloride. [] This method provides a reliable way to quantify the amount of active reagent in a sample.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















